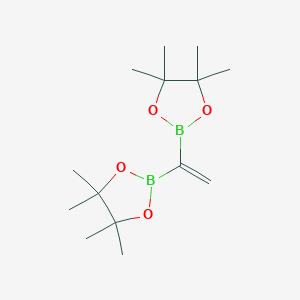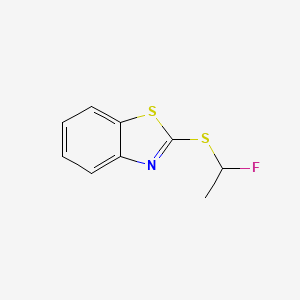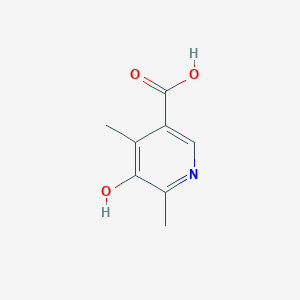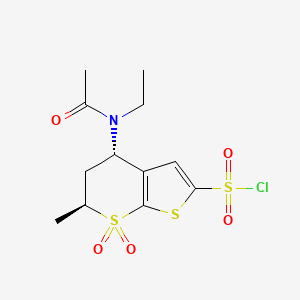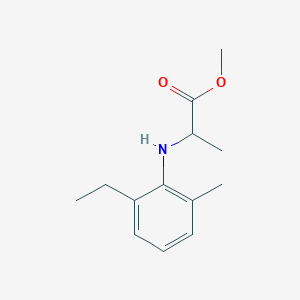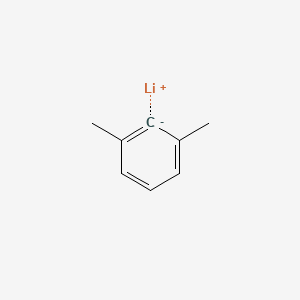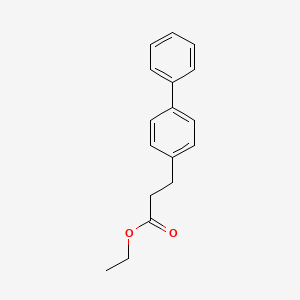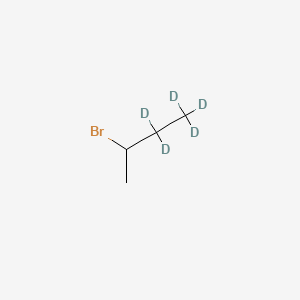
2-Bromobutane-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobutane-d5 is a deuterated derivative of 2-Bromobutane, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. It is a colorless liquid with a pleasant odor and is classified as a secondary alkyl halide.
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromobutane-d5 can be synthesized through the bromination of butane-d5. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where butane-d5 is reacted with bromine. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 2-Bromobutane-d5 undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the substitution of the bromine atom with the nucleophile.
Elimination (E2): This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, resulting in the formation of an alkene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Elimination: Reagents such as potassium tert-butoxide (KOtBu) are used, and the reaction is often conducted at elevated temperatures.
Major Products:
Nucleophilic Substitution: The major product is the substituted butane-d5 derivative.
Elimination: The major product is 2-butene-d4.
科学的研究の応用
2-Bromobutane-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-Bromobutane-d5 involves its participation in nucleophilic substitution and elimination reactions. In nucleophilic substitution, the deuterium atoms do not significantly alter the reaction mechanism compared to the non-deuterated compound. in elimination reactions, the presence of deuterium can lead to a kinetic isotope effect, where the reaction rate is affected by the presence of the heavier deuterium atoms.
類似化合物との比較
2-Bromobutane-d5 can be compared with other similar compounds such as:
2-Bromobutane: The non-deuterated version of this compound. It has similar chemical properties but does not exhibit the kinetic isotope effect.
1-Bromobutane: An isomer of 2-Bromobutane with the bromine atom at the first carbon position. It undergoes similar reactions but with different regioselectivity.
2-Chlorobutane: A halogenated butane with chlorine instead of bromine. It has different reactivity and physical properties compared to this compound.
This compound is unique due to the presence of deuterium, which makes it valuable in research applications where tracing and kinetic isotope effects are important.
特性
分子式 |
C4H9Br |
|---|---|
分子量 |
142.05 g/mol |
IUPAC名 |
3-bromo-1,1,1,2,2-pentadeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,3D2 |
InChIキー |
UPSXAPQYNGXVBF-WNWXXORZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)Br |
正規SMILES |
CCC(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


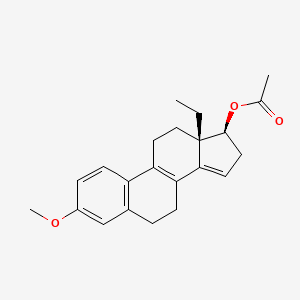
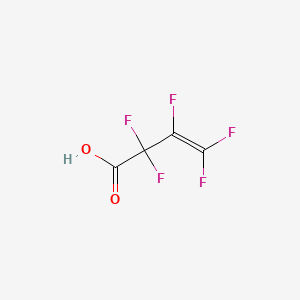
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

